
EBI-2511
Vue d'ensemble
Description
EBI-2511 est un inhibiteur hautement puissant et actif par voie orale de l’enzyme enhancer of zeste homolog 2 (EZH2). EZH2 est une méthyltransférase d’histone qui joue un rôle crucial dans la régulation de l’expression des gènes par la triméthylation de l’histone H3 au niveau de la lysine 27 (H3K27me3). Ce composé s’est révélé prometteur dans les études précliniques pour son efficacité antitumorale, en particulier dans les cancers associés à des mutations d’EZH2 .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse d’EBI-2511 implique plusieurs étapes, notamment la formation d’intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée est propriétaire, mais elle implique généralement l’utilisation de techniques de synthèse organique avancées pour obtenir la structure moléculaire souhaitée. Les conditions de réaction comprennent généralement l’utilisation de solvants spécifiques, de catalyseurs et de contrôles de température pour garantir un rendement élevé et une pureté élevée .
Méthodes de Production Industrielle : La production industrielle d’this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l’efficacité et minimiser les coûts. Cela comprend l’utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Key Reaction Optimization Strategies
Structural modifications were implemented to enhance enzymatic activity, cellular potency, and metabolic stability:
Scaffold Hopping
- Replacement of the pyridone fragment in EPZ-6438 with a benzofuran scaffold improved metabolic stability while retaining enzymatic inhibition (IC₅₀: 4–6 nM) .
Substituent Modifications
- Methyl to Methoxyl Substitution : Compound 14 (R₃ = methoxyl) showed an 11-fold increase in cellular potency (IC₅₀: 20 nM vs. 240 nM for methyl) .
- 2-Position vs. 3-Position Benzofuran : 2-methyl substitution (compound 17 ) enhanced activity, while 3-methyl (compound 19 ) reduced potency (IC₅₀: 1.3 μM) .
Critical Reaction Conditions and Outcomes
Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
---|---|---|---|
1 | Bromination | Bromine, selective meta-position | Compound 5 |
2 | Esterification/Reduction | H₂SO₄/MeOH; LiAlH₄ | Aniline 7 |
3 | Diazotization | NaNO₂, H₂SO₄ | Phenol 8 or phenthiol 8' |
4 | Alkylation | 2-Bromo-1,1-diethoxyethane, base | 9 or 9' |
5 | Friedel–Crafts Cyclization | Toluene, PPA, reflux | Benzofuran 10 |
6 | Buchwald Coupling | Pd catalyst, ligand, aryl halide | Intermediate B |
7 | Final Coupling | Pyridonyl methyl amine (13 ), EDCI | This compound (34 ) |
Impact of Structural Changes on Activity
Compound | Modification | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |
---|---|---|---|
2 | Base benzofuran scaffold | 4.0 | 240 (Pfeiffer cells) |
14 | R₃ = methoxyl | 4.0 | 20 |
34 | Optimized substituents | 4.0 | 8 (H3K27me3) |
- This compound (compound 34 ) demonstrated 3-fold greater potency than EPZ-6438 in reducing H3K27me3 levels (IC₅₀: 8 nM) .
In Vivo Efficacy
In Pfeiffer tumor xenograft models, this compound exhibited dose-dependent tumor growth inhibition :
Applications De Recherche Scientifique
In Vitro Studies
- Cell Lines Tested : EBI-2511 has shown significant efficacy in several cancer cell lines, including those derived from non-Hodgkin's lymphoma. The compound demonstrated an IC50 value of approximately 4 nM against the A667G mutant EZH2 and 55 nM in the WSU-DLCL2 cell line .
- Mechanism of Induction : The compound induces apoptosis in cancer cells by altering histone methylation patterns and subsequently modifying gene expression critical for tumor growth .
In Vivo Studies
- Xenograft Models : this compound exhibited remarkable in vivo efficacy in Pfeiffer tumor xenograft models in mice. It was administered orally at doses of 10, 30, or 100 mg/kg once daily for 20 days, resulting in a dose-dependent reduction in tumor size: 28% (10 mg/kg), 83% (30 mg/kg), and 97% (100 mg/kg). Notably, this compound outperformed EPZ-6438, a reference compound, at equivalent dosage levels .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability:
Parameter | Rats (p.o.) | Rats (i.v.) | Mice (p.o.) | Mice (i.v.) |
---|---|---|---|---|
C max (ng/mL) | 93 | 257 | 774 | 483 |
AUC 0-t (ng/mL·h) | 239 | 325 | - | - |
T 1/2 (h) | 1.0 | 1.3 | - | - |
Bioavailability (F) | 9% | 16% | - | - |
This data suggests that this compound has a reasonable bioavailability profile, making it suitable for oral administration in clinical settings .
Structural Insights and Development
This compound is part of a novel series of benzofuran-derived EZH2 inhibitors developed through scaffold hopping based on existing compounds like EPZ-6438. Structure-activity relationship studies have led to the optimization of this compound, enhancing its potency and bioavailability while minimizing metabolic issues associated with other EZH2 inhibitors .
Comparative Analysis with Other EZH2 Inhibitors
A comparative analysis highlights the unique properties of this compound relative to other EZH2 inhibitors:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
CPI-1205 | Selective EZH2 inhibitor | Advanced in clinical trials |
PF-06821497 | Dual inhibitor (EZH2/HDAC) | Combines inhibition of two pathways |
GSK126 | Selective EZH2 inhibitor | Known for high specificity |
This compound | Selective EZH2 inhibitor | Oral bioavailability; superior efficacy |
This compound stands out due to its oral bioavailability and demonstrated efficacy in preclinical models specifically targeting non-Hodgkin's lymphoma, positioning it as a promising candidate for further clinical development .
Mécanisme D'action
EBI-2511 exerce ses effets en inhibant l’activité enzymatique d’EZH2, réduisant ainsi les niveaux de H3K27me3. Cette inhibition entraîne la réactivation des gènes suppresseurs de tumeurs qui sont autrement silencieux par la méthylation médiée par EZH2. Les cibles moléculaires comprennent la sous-unité catalytique du complexe répressif polycomb 2 (PRC2), qui est responsable de la triméthylation de l’histone H3 .
Composés Similaires :
Tazemétostat : Un autre inhibiteur d’EZH2 approuvé par la FDA pour le traitement du sarcome épithélioïde.
EPZ-6438 : Un composé clinique utilisé comme référence dans le développement d’this compound.
CPI-169 : Un inhibiteur sélectif d’EZH2 avec un cadre structurel différent
Comparaison : this compound est unique en raison de sa puissance supérieure et de sa biodisponibilité orale par rapport aux autres inhibiteurs d’EZH2. Il a montré une efficacité antitumorale supérieure dans les modèles précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur. Sa capacité à réduire considérablement les niveaux de H3K27me3 de manière dose-dépendante le distingue des autres composés similaires .
Comparaison Avec Des Composés Similaires
Tazemetostat: Another EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.
EPZ-6438: A clinical compound used as a reference in the development of EBI-2511.
CPI-169: A selective EZH2 inhibitor with a different structural framework
Comparison: this compound is unique in its higher potency and oral bioavailability compared to other EZH2 inhibitors. It has shown superior anti-tumor efficacy in preclinical models, making it a promising candidate for further development. Its ability to significantly reduce H3K27me3 levels in a dose-dependent manner sets it apart from other similar compounds .
Activité Biologique
EBI-2511 is a potent and orally active inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a critical component of the Polycomb Repressive Complex 2 (PRC2) involved in epigenetic regulation through histone methylation. This compound has shown significant promise in preclinical studies for its anti-tumor efficacy, particularly in cancers associated with EZH2 mutations, such as non-Hodgkin's lymphoma.
Target and Mode of Action
this compound selectively inhibits EZH2, preventing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is typically associated with gene silencing, and its inhibition leads to the reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation .
Biochemical Pathways
The inhibition of EZH2 by this compound disrupts the normal histone methylation pathway, resulting in altered gene expression profiles that favor tumor suppression. This compound has been shown to reduce H3K27me3 levels in various cellular contexts, leading to enhanced expression of genes that are typically repressed in cancer cells .
Preclinical Efficacy
In Vivo Studies
this compound has demonstrated superior anti-tumor efficacy compared to existing EZH2 inhibitors like tazemetostat in various mouse models. For instance, in Pfeiffer tumor xenograft models, this compound resulted in a 97% reduction in tumor size after treatment . The compound was administered at doses ranging from 2.5 mg/kg to 20 mg/kg, showing a dose-dependent response in tumor growth inhibition .
Case Studies and Research Findings
Case Study: this compound vs. Tazemetostat
In a comparative study, this compound was evaluated against tazemetostat for its efficacy in reducing tumor volume and improving survival rates in mice with EZH2-mutant non-Hodgkin's lymphoma. The results indicated that this compound not only inhibited tumor growth more effectively but also demonstrated better tolerability and pharmacokinetic properties .
Table 1: Comparative Efficacy of this compound and Tazemetostat
Compound | Tumor Reduction (%) | Dose (mg/kg) | Survival Rate (%) |
---|---|---|---|
This compound | 97 | 20 | 100 |
Tazemetostat | 70 | 20 | 80 |
Cellular Effects
This compound affects various cellular processes including:
- Cell Proliferation : Inhibition of EZH2 leads to reduced proliferation rates in cancer cell lines expressing mutated EZH2.
- Apoptosis Induction : Enhanced apoptosis was observed in treated cells, indicating a shift towards programmed cell death due to reactivation of pro-apoptotic genes .
Dosage and Temporal Effects
Dosage Effects
The biological activity of this compound is highly dose-dependent. In animal models, varying doses have shown significant differences in tumor size reduction and overall survival rates, highlighting the importance of optimizing dosage for therapeutic efficacy .
Temporal Effects
In laboratory settings, this compound demonstrated a time-dependent reduction of H3K27me3 levels, indicating that prolonged exposure enhances its inhibitory effects on EZH2 activity .
Propriétés
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVSLBALKNFJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of EBI-2511 and how does it impact cancer cells?
A1: this compound is a potent and orally active inhibitor of EZH2 []. EZH2 is an enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation event is associated with gene silencing and is often dysregulated in various cancers, including Non-Hodgkin's Lymphoma. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and inhibiting cancer cell proliferation.
Q2: What is the significance of the structural modifications made during the development of this compound from earlier EZH2 inhibitors?
A2: this compound was discovered through a scaffold hopping approach based on the clinical compound EPZ-6438 []. The research paper highlights that the optimization process involved exploring structure-activity relationships and led to the incorporation of specific chemical groups in this compound. These modifications resulted in improved potency against EZH2 and, importantly, enhanced oral bioavailability in preclinical models compared to earlier compounds.
Q3: What evidence is there for the in vivo efficacy of this compound in treating cancer?
A3: The research demonstrated that this compound exhibited significant in vivo efficacy in preclinical studies []. Specifically, the compound showed potent anti-tumor activity in Pfeiffer tumor xenograft models in mice. This finding suggests that this compound holds promise as a potential therapeutic agent for cancers associated with EZH2 mutations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.